1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene
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Overview
Description
1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Br2F3O2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the bromination and fluorination of methoxy-substituted benzene derivatives. The reaction conditions often require the use of bromine and fluorinating agents under controlled temperatures and pressures to achieve the desired substitution pattern on the benzene ring . Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure the selective introduction of bromine and fluorine atoms.
Chemical Reactions Analysis
1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki or Stille coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism by which 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the molecule .
Comparison with Similar Compounds
Similar compounds to 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene include:
1,3-Dibromo-5-fluorobenzene: This compound has a similar bromine and fluorine substitution pattern but lacks the methoxy groups.
1,3-Dibromo-2-difluoromethoxy-benzene: It has a similar structure but with different positions of the bromine and fluorine atoms.
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene: This compound has additional fluorine atoms and a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H5Br2F3O2 |
---|---|
Molecular Weight |
349.93 g/mol |
IUPAC Name |
1,2-dibromo-5-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Br2F3O2/c9-5-1-4(15-8(12)13)2-6(7(5)10)14-3-11/h1-2,8H,3H2 |
InChI Key |
SBYPKJBQUPCWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)Br)Br)OC(F)F |
Origin of Product |
United States |
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